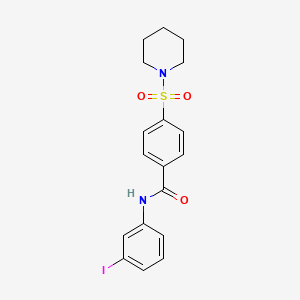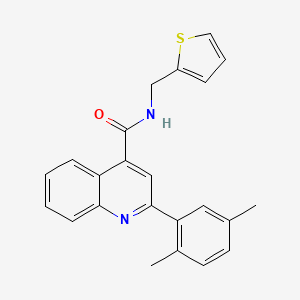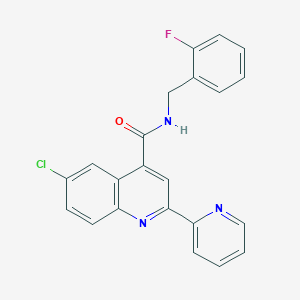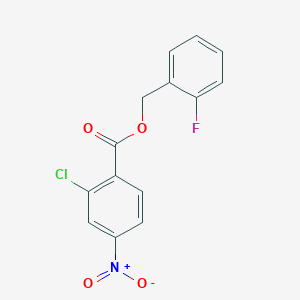
N-(3-iodophenyl)-4-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(3-iodophenyl)-4-(1-piperidinylsulfonyl)benzamide, also known as IPSB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. IPSB is an inhibitor of a protein called heat shock protein 90 (Hsp90), which plays a critical role in the folding and stabilization of other proteins in the body. In
Mécanisme D'action
N-(3-iodophenyl)-4-(1-piperidinylsulfonyl)benzamide inhibits the ATPase activity of Hsp90, which is required for the stabilization and folding of many client proteins. This leads to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other proteins such as AKT and HER2, which are also involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces the degradation of oncogenic proteins and the induction of apoptosis. This compound has also been shown to inhibit the activity of other proteins such as AKT and HER2, which are involved in the development and progression of cancer. In addition to its potential therapeutic applications, this compound has also been used as a tool to study the function of Hsp90 and other proteins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-iodophenyl)-4-(1-piperidinylsulfonyl)benzamide is its specificity for Hsp90, which allows for the selective inhibition of this protein without affecting other proteins in the body. Additionally, this compound has been shown to be effective in inhibiting the activity of Hsp90 in cancer cells, making it a promising therapeutic candidate. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are many future directions for research on N-(3-iodophenyl)-4-(1-piperidinylsulfonyl)benzamide and its potential therapeutic applications. One area of focus is the development of more potent and selective Hsp90 inhibitors, which could lead to more effective cancer treatments. Additionally, this compound and other Hsp90 inhibitors could be used in combination with other cancer therapies to enhance their effectiveness. Another area of focus is the use of this compound and other Hsp90 inhibitors in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Finally, further research is needed to better understand the mechanism of action of this compound and other Hsp90 inhibitors, which could lead to the development of new drugs with even greater therapeutic potential.
Applications De Recherche Scientifique
N-(3-iodophenyl)-4-(1-piperidinylsulfonyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cancer and other diseases. Hsp90 is overexpressed in many cancer cells, and inhibiting its activity with compounds like this compound can lead to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-5-4-6-16(13-15)20-18(22)14-7-9-17(10-8-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOJFUUUWNYMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-methyl-3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3504689.png)
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504692.png)
![3-[5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3504693.png)
![6-bromo-2-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504700.png)
![4-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B3504706.png)




![3,5-bis[(2-chlorobenzoyl)amino]benzoic acid](/img/structure/B3504754.png)
![2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3504772.png)

![1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B3504779.png)
![4-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3504781.png)
